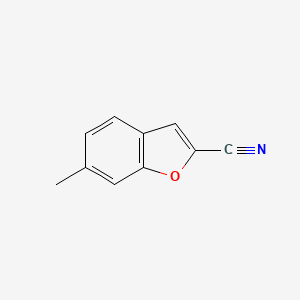

6-Methylbenzofuran-2-carbonitrile

Descripción general

Descripción

6-Methylbenzofuran-2-carbonitrile is a chemical compound with the molecular formula C10H7NO . It is used in laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

The molecular structure of 6-Methylbenzofuran-2-carbonitrile is represented by the InChI code: 1S/C10H7NO/c1-7-2-3-8-5-9 (6-11)12-10 (8)4-7/h2-5H,1H3 . The molecular weight of this compound is 157.17 .Physical And Chemical Properties Analysis

6-Methylbenzofuran-2-carbonitrile is a white to yellow solid at room temperature . It has a molecular weight of 157.17 .Aplicaciones Científicas De Investigación

- Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of 6-Methylbenzofuran-2-carbonitrile against both gram-positive and gram-negative bacteria . Its unique structural features make it an interesting candidate for developing novel antibacterial agents.

- Benzofuran compounds, including derivatives like 6-Methylbenzofuran-2-carbonitrile, have been investigated for their anticancer activity. These compounds exhibit diverse mechanisms of action and may hold promise in cancer therapy. Further studies are needed to explore their full potential .

- Furan-based molecules often possess anti-inflammatory and analgesic properties. Researchers have explored the potential of 6-Methylbenzofuran-2-carbonitrile as an anti-inflammatory agent, which could contribute to pain management .

- Furan derivatives have shown promise as antiviral agents. While specific studies on 6-Methylbenzofuran-2-carbonitrile are limited, its structural similarity to other furan compounds suggests potential antiviral effects .

- Some furan derivatives exhibit anxiolytic and antidepressant properties. Although research on 6-Methylbenzofuran-2-carbonitrile in this context is scarce, its heterocyclic nature warrants further investigation .

- Furan compounds have been explored for various other therapeutic purposes, such as muscle relaxants, anti-ulcer agents, and diuretics. While specific studies on 6-Methylbenzofuran-2-carbonitrile are limited, its potential in these areas remains intriguing .

Antibacterial Activity

Anticancer Properties

Anti-inflammatory and Analgesic Effects

Antiviral Activity

Anti-anxiety and Anti-depressant Effects

Other Therapeutic Applications

Safety and Hazards

Direcciones Futuras

While the future directions for 6-Methylbenzofuran-2-carbonitrile specifically are not mentioned in the search results, there is a general trend in the chemical industry to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which 6-methylbenzofuran-2-carbonitrile belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran derivatives have been found to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes these enzymes are involved in .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that these compounds affect multiple biochemical pathways . For example, anti-tumor activity suggests potential involvement in pathways related to cell proliferation and apoptosis, while anti-viral activity suggests potential involvement in pathways related to viral replication .

Pharmacokinetics

The compound’s molecular weight (15717) suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed throughout the body .

Result of Action

Given the biological activities exhibited by benzofuran compounds, it is likely that these compounds have a variety of effects at the molecular and cellular level . For example, anti-tumor activity suggests potential effects on cell proliferation and apoptosis, while anti-viral activity suggests potential effects on viral replication .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability, its interaction with its targets, and its overall efficacy .

Propiedades

IUPAC Name |

6-methyl-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWDSJROTITIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylbenzofuran-2-carbonitrile | |

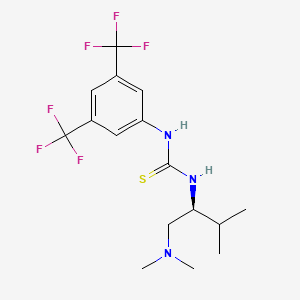

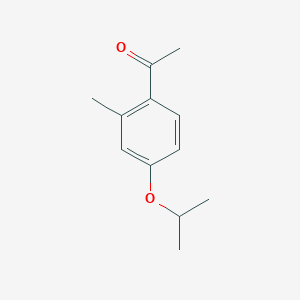

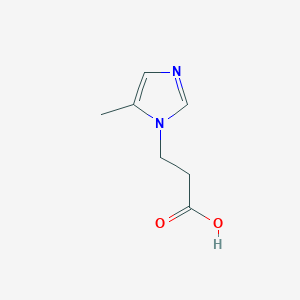

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077596.png)

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B3077598.png)

![2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B3077615.png)

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3077656.png)

![5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3077677.png)